molecular formula C23H15BrN2O2 B2442562 1-[(4-bromophenyl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione CAS No. 865591-79-3

1-[(4-bromophenyl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione

Cat. No. B2442562
CAS RN: 865591-79-3
M. Wt: 431.289
InChI Key: SJNYORGZUXRCSD-UHFFFAOYSA-N
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Description

The compound “1-[(4-bromophenyl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione” is a complex organic molecule. It contains a naphthoquinoline core, which is a polycyclic aromatic hydrocarbon made up of two fused benzene rings and a quinoline ring. The molecule also has a bromophenyl group and an amino group attached to it .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the formation of the naphthoquinoline core, followed by the introduction of the bromophenyl and amino groups. The exact synthetic route would depend on the specific reagents and conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the planar naphthoquinoline core, with the bromophenyl and amino groups adding steric bulk . The presence of the bromine atom would make the molecule relatively heavy and could potentially influence its reactivity.


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-rich aromatic rings and the electron-withdrawing carbonyl groups in the quinoline ring. The bromophenyl group might undergo nucleophilic aromatic substitution reactions, while the amino group could participate in a variety of reactions, including condensation and redox reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. Generally, compounds with aromatic rings are relatively stable and have high boiling points. The presence of the bromine atom would likely increase the compound’s density .

Safety And Hazards

As with any chemical compound, handling “1-[(4-bromophenyl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione” would require appropriate safety measures. The specific hazards would depend on the compound’s reactivity and toxicity, which are not known at this time .

Future Directions

The potential applications of “1-[(4-bromophenyl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione” would depend on its physical, chemical, and biological properties. Given the biological activity of many quinoline derivatives, it’s possible that this compound could have applications in medicinal chemistry .

properties

IUPAC Name

16-(4-bromoanilino)-14-methyl-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12-heptaene-8,15-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15BrN2O2/c1-26-18-8-4-7-17-19(18)20(15-5-2-3-6-16(15)22(17)27)21(23(26)28)25-14-11-9-13(24)10-12-14/h2-12,25H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJNYORGZUXRCSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC3=C2C(=C(C1=O)NC4=CC=C(C=C4)Br)C5=CC=CC=C5C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-bromophenyl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione

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